molecular formula C14H12FN3O2S B2520969 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953202-88-5

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2520969
CAS No.: 953202-88-5
M. Wt: 305.33
InChI Key: XDBKVBFPZJIZSF-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 4,5-dihydro-1,3-thiazole (thiazoline) ring linked via an acetamide bridge to a 5-(4-fluorophenyl)isoxazole moiety, integrating two privileged structures known for diverse biological activities. Heterocyclic compounds containing thiazole and isoxazole rings are frequently investigated for their potential as therapeutic agents . The presence of the 4-fluorophenyl substituent on the isoxazole ring is a common structural motif used to fine-tune properties like metabolic stability and membrane permeability. This compound is intended for research applications only, including as a building block in organic synthesis, a candidate for high-throughput screening in biological assays, or a lead compound for the development of new enzyme inhibitors. Its specific mechanism of action is dependent on the research context, but molecules of this class have been explored for various pharmacological properties. Researchers are encouraged to use this product to probe structure-activity relationships, particularly in areas such as kinase inhibition or antimicrobial development. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-4,7H,5-6,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBKVBFPZJIZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₃FN₄OS and a molecular weight of 304.35 g/mol. It features a thiazole ring and an oxazole moiety, which are known for their diverse biological activities. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₃FN₄OS
Molecular Weight304.35 g/mol
XLogP3-AA4.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including those from the ESKAPE panel, which comprises pathogens responsible for most nosocomial infections .

The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways. For example, thiazole derivatives have been reported to inhibit enzymes critical for microbial survival. The structural features of this compound suggest potential interactions with target proteins involved in cell wall synthesis or metabolic pathways.

Case Studies

  • In vitro Studies : A study conducted on a series of substituted oxazol derivatives demonstrated that compounds with similar structures exhibited varying degrees of inhibition against acid ceramidase (AC), an enzyme implicated in several pathological conditions. The findings suggested that modifications in the chemical structure could lead to enhanced inhibitory activity .
  • Animal Models : In vivo studies using murine models highlighted the pharmacokinetic properties of related compounds, showing promising results in terms of bioavailability and therapeutic efficacy when administered orally or intravenously .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of ESKAPE pathogens
Enzyme InhibitionInhibition of acid ceramidase
PharmacokineticsFavorable absorption in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide and analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Substituents Melting Point (K) Crystal System (Space Group) Reference
This compound (Target) C₁₄H₁₂FN₃O₂S* 305.33* Thiazole + Oxazole 4-Fluorophenyl N/A N/A
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₂H₁₂FN₃O₂S 281.31 Thiadiazole 4-Fluorophenyl, Acetyl 490 Monoclinic (P21/c)
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide C₁₀H₁₁N₅O₃S 281.29 Oxazole + Triazinone Methyl (Oxazole), Methyl (Triazinone) N/A N/A
2-(4-Chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide C₁₂H₁₃ClN₂O₂S 284.76 Thiazole 4-Chloro-2-methylphenoxy N/A N/A
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide C₁₈H₁₆N₂O₂S 324.40 Thiazole 3-Benzoylphenyl N/A N/A

Key Observations:

  • Heterocyclic Diversity: The target compound combines thiazole and oxazole rings, whereas analogs like the thiadiazole derivative () and triazinone-containing compound () exhibit distinct hydrogen-bonding capabilities.
  • Substituent Effects: The 4-fluorophenyl group in the target and ’s compound contrasts with the chlorophenoxy () and benzoylphenyl () moieties. Fluorine’s electronegativity may enhance dipole interactions, while bulkier groups like benzoylphenyl increase steric hindrance .
  • Crystallographic Data: Only provides detailed crystallographic parameters (monoclinic P21/c, a = 9.5061 Å, β = 101.823°), suggesting tight molecular packing influenced by hydrogen bonding . Similar analysis for the target compound would require SHELX-based refinement (e.g., SHELXL ).

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

The target compound’s oxazole and thiazole rings can act as both hydrogen bond acceptors and donors, facilitating layered or helical crystal packing patterns. This aligns with Etter’s graph-set analysis, where such motifs are common in heterocyclic systems . ’s thiadiazole derivative exhibits a monoclinic lattice stabilized by N–H···O and C–H···F interactions, underscoring the role of fluorine in directing molecular assembly .

Structural Validation Methods

Compounds in this class are typically characterized via X-ray crystallography using SHELX software (e.g., SHELXL for refinement ). The absence of disorder or twinning in ’s structure (R-factor = 0.05) highlights the robustness of these tools for small-molecule analysis .

Pharmacological Potential

While bioactivity data are absent in the evidence, structural analogs suggest possible applications. For example, thiazole-acetamide derivatives are explored as kinase inhibitors or antimicrobial agents, with substituents like 4-fluorophenyl improving target affinity .

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